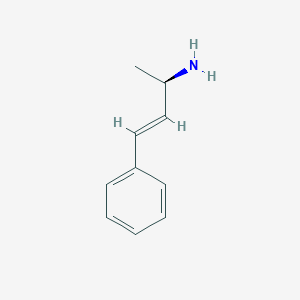

(R)-4-Phenylbut-3-en-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(E,2R)-4-phenylbut-3-en-2-amine |

InChI |

InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+/t9-/m1/s1 |

InChI Key |

QPVUUOXSCVQZQG-FCZSHJHJSA-N |

Isomeric SMILES |

C[C@H](/C=C/C1=CC=CC=C1)N |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Phenylbut 3 En 2 Amine and Its Precursors

Classical Resolution Techniques for 4-Phenylbut-3-en-2-amine (B3270732) Racemates

Classical resolution remains a fundamental technique for separating enantiomers from a racemic mixture. This approach typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can be separated based on their different physical properties, such as solubility. For racemic amines, chiral acids are common resolving agents.

While direct classical resolution of 4-phenylbut-3-en-2-amine is not extensively documented, a highly related and effective strategy is the kinetic resolution of its immediate precursor, racemic (E)-4-phenylbut-3-en-2-ol. In this method, an enzyme selectively catalyzes the reaction of one enantiomer of the alcohol, leaving the other unreacted and thus enantioenriched. Lipase-catalyzed transesterification is a prominent example of this approach.

Studies have shown that lipases can effectively resolve racemic (E)-4-phenylbut-3-en-2-ol. For instance, the lipase (B570770) from Candida antarctica (often immobilized, e.g., as Novozym 435) and Lecitase® Ultra have been used for the acylation of the alcohol. mdpi.comresearchgate.net Typically, these enzymes preferentially acylate the (R)-enantiomer of the alcohol, yielding the (R)-acetate and leaving behind the unreacted (S)-alcohol. researchgate.net The separated (R)-acetate can then be hydrolyzed to afford the enantiopure (R)-alcohol, which can be subsequently converted to (R)-4-phenylbut-3-en-2-amine through established chemical transformations. High enantiomeric excesses (ee), often exceeding 95-99%, have been reported for both the resulting ester and the remaining alcohol. researchgate.net The general drawbacks of kinetic resolution include a maximum theoretical yield of only 50% for a single enantiomer. uni-greifswald.de

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of (E)-4-phenylbut-3-en-2-ol

| Biocatalyst | Acyl Donor | Result | Enantiomeric Excess (ee) | Reference |

| Lecitase® Ultra | Various | Kinetic resolution of (E)-4-phenylbut-3-en-2-yl esters | Not specified | mdpi.com |

| Lipase (unspecified) | Various | Synthesis of (E)-4-phenylbut-3-en-2-ol system | 88-99% ee | researchgate.net |

| Novozyme 435 | Various | Kinetic resolution of allylic alcohols | 94 to >99% ee | researchgate.net |

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis offers a more direct and atom-economical route to enantiomerically pure compounds by creating the desired stereocenter from a prochiral substrate. For this compound, several strategies involving transition metals, organocatalysts, and enzymes have been developed.

The asymmetric hydrogenation of prochiral imines and their derivatives is one of the most direct and efficient methods for preparing α-chiral amines. acs.org This strategy involves the reduction of a C=N double bond using a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium. acs.orguva.nlsorbonne-universite.fr

For the synthesis of this compound, a key precursor is the corresponding N-sulfinylimine, derived from the condensation of (E)-4-phenylbut-3-en-2-one with a chiral sulfinamide. The asymmetric transfer hydrogenation (ATH) of (E)-N-(tert-butylsulfinyl)imines has been successfully employed. ua.es The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the hydrogenation. After the reduction, the auxiliary can be removed under mild acidic conditions to yield the desired chiral amine. This method circumvents the need for high-pressure hydrogen gas by using hydrogen donors like isopropanol (B130326) or formic acid. ua.es

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of precursors to this compound, conjugate addition reactions to the α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one, are a common strategy.

A notable approach is the asymmetric Michael addition of nitromethane (B149229) to (E)-4-phenylbut-3-en-2-one. researchgate.net This reaction can be catalyzed by bifunctional primary amine-thioureas. researchgate.netrsc.orgbeilstein-journals.org These catalysts activate the enone through hydrogen bonding with the thiourea (B124793) moiety and can form an iminium ion intermediate with the primary amine group, controlling the facial selectivity of the nucleophilic attack by the nitromethane anion. researchgate.net The resulting γ-nitroketone is a versatile intermediate that can be subsequently transformed into the target chiral amine via reduction of the nitro group and the ketone.

Table 2: Organocatalytic Michael Addition to (E)-4-phenylbut-3-en-2-one

| Catalyst Type | Nucleophile | Product Type | Reference |

| Primary Amine-Thiourea | Nitromethane | γ-Nitroketone | researchgate.net |

| Primary Amine-Thiourea | Malonates | Substituted Cyclohexanone (Desymmetrization) | beilstein-journals.org |

| Primary Amine-Squaramide | 4-Hydroxycoumarin | (S)- or (R)-Warfarin | researchgate.net |

Biocatalytic Transformations utilizing Amine Transaminases and Reductases

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high stereoselectivity and mild operating conditions of enzymes. nih.govdiva-portal.orgdiva-portal.org Amine transaminases (ATAs), which catalyze the transfer of an amino group from a donor to a ketone, are particularly relevant for the synthesis of this compound from its prochiral ketone precursor, (E)-4-phenylbut-3-en-2-one. nih.govacs.org

The direct asymmetric synthesis of this compound via ATA-catalyzed amination of (E)-4-phenylbut-3-en-2-one is challenging. The α,β-unsaturated nature of the ketone significantly reduces the reactivity of many wild-type transaminases, often resulting in low conversions (<10-30%). nih.govuniovi.esresearchgate.net This has necessitated the development of improved biocatalysts through protein engineering.

Another biocatalytic route involves the use of reductases. Whole-cell biocatalysts containing carbonyl reductases have been used to reduce (E)-4-phenylbut-3-en-2-one to the corresponding chiral allylic alcohol, (S,E)-4-phenylbut-3-en-2-ol, with high conversion and enantioselectivity. researchgate.netnih.gov This alcohol can then serve as a precursor for the (R)-amine via chemical inversion of the stereocenter. Furthermore, advanced cascade reactions combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) can convert α,β-unsaturated ketones directly into chiral amines with two stereocenters. nih.govucl.ac.uk

To overcome the inherent limitations of wild-type enzymes, protein engineering strategies such as rational design and directed evolution are widely employed. frontiersin.orgresearchgate.net These techniques aim to modify the enzyme's active site to improve its stability, activity, and substrate scope for non-natural substrates like (E)-4-phenylbut-3-en-2-one. frontiersin.orgmdpi.com

Directed evolution mimics natural selection in the laboratory, involving iterative rounds of gene mutation and screening to identify variants with desired properties. researchgate.netnih.gov This has been a particularly successful strategy for tailoring ATAs. For instance, while the wild-type amine transaminase from Vibrio fluvialis shows very low activity towards (E)-4-phenylbut-3-en-2-one, a commercially available, engineered variant (ATA-256) demonstrates a dramatic improvement, achieving high conversion (87%) with excellent enantioselectivity (>99% ee). nih.govresearchgate.netresearchgate.net This success is attributed to mutations within the enzyme's active site that create more space to accommodate the bulky substrate and optimize its orientation for catalysis. nih.govresearchgate.net Computational modeling and docking simulations are often used in a semi-rational approach to guide the engineering process by identifying key residues for mutation. nih.govresearchgate.netmdpi.com

The reactivity of biocatalysts towards (E)-4-phenylbut-3-en-2-one has been investigated using a range of enzymes. A clear distinction exists between the performance of wild-type and engineered transaminases.

Wild-type (R)- and (S)-selective ATAs from various microbial sources generally exhibit poor performance, with conversions often below 10%. nih.govresearchgate.netsemanticscholar.org In stark contrast, engineered ATAs, such as those from the Codexis® ATA screening kit, show significantly enhanced reactivity. Both (R)- and (S)-selective engineered variants are capable of converting (E)-4-phenylbut-3-en-2-one with moderate to high conversions and, crucially, with very high enantioselectivity. researchgate.netsemanticscholar.org This highlights the transformative impact of protein engineering on expanding the applicability of biocatalysis to challenging substrates.

Table 3: Biotransamination of (E)-4-Phenylbut-3-en-2-one with Various Amine Transaminases (ATAs)

| Enzyme Source / Name | Type | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Chromobacterium violaceum (Cvi-TA) | Wild-Type (S) | <10 | >99 (S) | nih.govresearchgate.net |

| Vibrio fluvialis (Vfl-TA) | Wild-Type (S) | <10 | >99 (S) | nih.gov |

| Aspergillus terreus (Atr-TA) | Wild-Type (R) | <10 | 94 (R) | nih.gov |

| Mycobacterium vanbaalenii (Mva-TA) | Wild-Type (R) | <10 | 78 (R) | nih.gov |

| ATA-256 (V. fluvialis variant) | Engineered (S) | 87 | >99 (S) | nih.govresearchgate.netresearchgate.net |

| Commercial ATAs (Panel) | Engineered (R/S) | 24 - 57 | 84 to >99 | researchgate.net |

| Commercial ATAs (Panel) | Engineered (R/S) | Moderate to Good | >94 | uniovi.essemanticscholar.org |

Asymmetric Allylic Amination and Related Stereoselective C-N Bond Forming Reactions

The direct, stereoselective formation of the C–N bond is a powerful strategy for synthesizing chiral amines. Transition-metal catalysis, particularly with palladium, has been instrumental in developing asymmetric allylic amination (AAA) reactions. These methods often utilize chiral ligands to induce enantioselectivity.

Palladium-catalyzed allylic amination of substrates like 4-phenylbut-3-en-2-yl acetate (B1210297) has been explored. Using a Pd/L8 catalyst system, promising results were achieved with regio- and enantioselectivities up to 75% and 90% ee, respectively. nih.govacs.org Similarly, the amination of cinnamyl acetate, a related substrate, yielded products with high regioselectivity (up to 93%) and good enantioselectivity (up to 79% ee). nih.govacs.org The success of these reactions often depends on the design of the chiral ligand, with various phosphoramidites and diphosphines being developed to improve catalytic performance. acs.org

Another approach is the copper-catalyzed enantioselective and regioselective hydroamination of cinnamyl derivatives. chinesechemsoc.org This method provides access to γ-substituted-γ-amino esters and phosphonic acid derivatives, which are structurally related to the target amine. chinesechemsoc.org Challenges in three-component C-N bond-forming reactions include controlling regioselectivity and stereoselectivity, which recent advancements using transition-metal catalysis and radical-based mechanisms aim to address. rsc.org

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascades combine the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful route to chiral amines under mild conditions. A prominent strategy for synthesizing this compound involves a two-step sequential cascade. uniovi.esresearchgate.net

This approach typically begins with the oxidation of a racemic allylic alcohol, (E)-4-phenylbut-3-en-2-ol, to its corresponding ketone, (E)-4-phenylbut-3-en-2-one. uniovi.esuniovi.es This oxidation can be achieved using a laccase from Trametes versicolor in conjunction with the stable radical TEMPO as a mediator. uniovi.esuniovi.es

Researchers have screened various wild-type and genetically modified ATAs to optimize the conversion of (E)-4-phenylbut-3-en-2-one. While wild-type ATAs from sources like Chromobacterium violaceum showed low conversion (<1%), engineered enzymes from Codexis (e.g., ATA-024, ATA-033, ATA-415) demonstrated significantly higher conversions (24-57%) and excellent optical purity (84 to >99% ee). researchgate.netresearchgate.net

Table 1: Chemoenzymatic Synthesis of (3E)-4-arylbut-3-en-2-amines

| Starting Material | Enzyme System | Key Intermediate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (E)-4-phenylbut-3-en-2-ol | Laccase (Trametes versicolor)/TEMPO, followed by (R)-selective Amine Transaminase | (E)-4-phenylbut-3-en-2-one | This compound | Moderate to Good (29-75% for various amines) | >94% | uniovi.es |

| (E)-4-phenylbut-3-en-2-one | Codexis (R)-selective ATAs (e.g., ATA-024, ATA-033) | N/A | This compound | 24-57% | 84 to >99% | researchgate.net |

Diastereoselective Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a classic and effective method for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.

A well-established method for preparing chiral amines involves the use of Ellman's chiral tert-butanesulfinamide. osi.lv This strategy involves the condensation of the chiral sulfinamide with the precursor ketone, (E)-4-phenylbut-3-en-2-one, to form a chiral N-(tert-butylsulfinyl)imine. The key step is the diastereoselective reduction of the C=N bond of this imine. The chiral sulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face, thus establishing the desired stereocenter. The final step is the removal of the chiral auxiliary, typically under acidic conditions, to yield the free chiral amine. ua.es

An asymmetric transfer hydrogenation (ATH) protocol has been successfully applied to the reduction of α,β-unsaturated N-(tert-butylsulfinyl)imines. ua.es Using a ruthenium catalyst in isopropanol, the reduction proceeds with high diastereoselectivity, leading to the desired allylic amine after removal of the sulfinyl group. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide determines which enantiomer of the final amine is produced. ua.es

Table 2: Asymmetric Transfer Hydrogenation of an N-Sulfinylimine

| Substrate | Chiral Auxiliary | Reaction | Key Intermediate | Product | Yield | Diastereoselectivity/ee | Reference |

|---|---|---|---|---|---|---|---|

| (E)-4-phenylbut-3-en-2-one | (R)-tert-Butylsulfinamide | 1. Condensation 2. Asymmetric Transfer Hydrogenation (ATH) 3. Auxiliary Cleavage | (R,E)-N-(4-phenylbut-3-en-2-ylidene)propane-2-sulfinamide | This compound | High | High d.r. / High ee | ua.es |

Alternative Synthetic Pathways and Novel Reagents for this compound Construction

Beyond the more direct methods, several alternative pathways and novel reagents have been investigated for the construction of the this compound framework or its immediate precursors. These routes often involve multi-step sequences or the use of the precursor ketone, (E)-4-phenylbut-3-en-2-one, in different types of transformations.

For instance, (E)-4-phenylbut-3-en-2-one can serve as a substrate in more complex cascade reactions. It has been used in a one-pot, three-component strategy to afford a pyrimidine (B1678525) derivative, albeit in a low yield of 17%. acs.org While not a direct synthesis of the target amine, this demonstrates the utility of the ketone as a versatile building block.

Another synthetic route starts from the corresponding alcohol, 4-phenylbut-3-en-2-ol. This alcohol can be transformed into 3-chloro-4-phenylbutan-2-one, which upon reaction with thiourea, cyclizes to form 5-benzyl-4-methyl-2-aminothiazole hydrochloride. orgsyn.org This pathway creates a different heterocyclic structure but originates from a common precursor.

The conjugate addition of nitromethane to 4-phenylbut-3-en-2-one, catalyzed by chiral organocatalysts like primary amine-thioureas, represents another potential pathway. researchgate.net This reaction forms a C-C bond and introduces a nitro group, which can subsequently be reduced to an amine. This multi-step approach allows for the stereoselective construction of a related nitro compound that is a precursor to a chiral amino alcohol. researchgate.net

Furthermore, novel reagents and catalytic systems continue to be developed. Rhodium(I)-catalyzed asymmetric B–H bond insertion into ethyl 2-diazo-4-phenylbutanoate provides an enantioselective route to chiral alkylboranes, which are versatile intermediates for further functionalization. chinesechemsoc.org

Mechanistic Investigations of R 4 Phenylbut 3 En 2 Amine Synthesis and Transformations

Elucidation of Catalytic Cycles in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds like (R)-4-phenylbut-3-en-2-amine. This is typically achieved through the direct asymmetric reductive amination of the corresponding ketone, 4-phenylbut-3-en-2-one. The process involves a metal catalyst, a chiral ligand, and a hydrogen source. Ruthenium (Ru) and Iridium (Ir) complexes are commonly employed for this transformation.

A general catalytic cycle for the direct asymmetric reductive amination using an iridium-chiral phosphoric acid cooperative catalyst illustrates the process. liv.ac.uk The cycle begins with the activation of molecular hydrogen by the iridium complex, forming an iridium-hydride species. Simultaneously, the chiral phosphoric acid protonates the imine intermediate, which is formed in situ from the ketone and an ammonia (B1221849) source, generating a chiral iminium ion pair. liv.ac.uk The key stereodetermining step is the hydride transfer from the iridium-hydride to the iminium ion. The chiral phosphate (B84403) anion creates a specific steric and electronic environment, directing the hydride to one face of the C=N bond, thus inducing asymmetry. liv.ac.uk This occurs through a ternary transition state where the phosphate interacts with both the iridium-hydride and the iminium ion. liv.ac.uk After the hydride transfer, the (R)-amine product is released, and the catalyst is regenerated to re-enter the cycle.

While the direct reductive amination is preferred, the mechanism can also be understood by analogy to the well-studied asymmetric hydrogenation of the precursor ketone, 4-phenylbut-3-en-2-one. In these systems, a bifunctional mechanism is often proposed. For a Ru(II) catalyst with a chiral diphosphine and a diamine ligand, the precatalyst is activated by hydrogen to form a dihydride complex (RuH₂). researchgate.net This active species features both a metallic hydride (Ru-H) and a protic amine proton (N-H). The ketone substrate coordinates to the ruthenium, and in a six-membered ring transition state, the hydride is transferred to the carbonyl carbon and the proton is transferred to the carbonyl oxygen in a concerted manner. researchgate.net The chirality of the ligands dictates the facial selectivity of this transfer, leading to the desired enantiomer.

| Catalyst System | Precursor | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Iridium/Chiral Phosphoric Acid | 4-Phenylbut-3-en-2-one & Amine | (R)-amine | Up to 95% | liv.ac.uk |

| RuCl₂-NNP/KOtBu | Aromatic Ketones | Chiral Alcohols | Up to >99% | |

| Ru-TsDPEN | Imines | (R)-amines | High | researchgate.net |

Reaction Pathway Analysis in Organocatalytic Processes

Organocatalysis offers a metal-free alternative for the synthesis of chiral amines. A primary pathway for the formation of amines from α,β-unsaturated ketones like 4-phenylbut-3-en-2-one is through iminium catalysis. rsc.org

In this mechanism, a chiral primary amine catalyst first condenses with the enone (4-phenylbut-3-en-2-one) to form a protonated iminium ion. rsc.orgnobelprize.org This activation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position. rsc.org A nucleophile, such as a hydride source (e.g., a Hantzsch ester), then attacks the β-carbon. princeton.edu This is followed by a series of steps including hydrolysis to release the β-functionalized ketone and regenerate the catalyst. For the synthesis of the target amine, a reductive amination cascade is employed.

A more direct organocatalytic approach involves a cascade reaction. For example, a bifunctional primary amine-thiourea catalyst can activate different substrates simultaneously. beilstein-journals.org In a Michael addition reaction, which is a key C-C bond forming reaction that could precede the C-N bond formation, the primary amine part of the catalyst forms an enamine with a donor molecule, while the thiourea (B124793) moiety activates the acceptor (like a nitroalkene) via hydrogen bonding. beilstein-journals.orgresearchgate.net A similar principle applies to reductive amination, where the chiral organocatalyst, such as a chiral phosphoric acid, activates an imine intermediate. The catalyst forms hydrogen bonds with the imine, creating a chiral environment that directs the nucleophilic attack of a hydride donor to one face of the imine, leading to the enantioselective formation of the amine. core.ac.uk This process relies on the formation of a transient imine from the ketone precursor, which is then reduced stereoselectively. princeton.edu

Enzymatic Reaction Mechanisms and Active Site Interactions

Biocatalysis, using enzymes like amine transaminases (ATAs), provides a highly selective and sustainable route to chiral amines. nih.gov ATAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, such as 4-phenylbut-3-en-2-one. nih.govresearchgate.net

The reaction mechanism proceeds via a "Ping Pong Bi Bi" pathway and involves the cofactor pyridoxal-5'-phosphate (PLP), which is covalently bound to a lysine (B10760008) residue in the enzyme's active site as an internal aldimine. researchgate.netwikipedia.org The catalytic cycle consists of two half-reactions:

First Half-Reaction: An amino donor enters the active site and displaces the lysine to form an external aldimine with PLP. This is followed by tautomerization to a ketimine, which is then hydrolyzed to release a ketone byproduct and form pyridoxamine-5'-phosphate (PMP). wikipedia.org

Second Half-Reaction: The ketone substrate (4-phenylbut-3-en-2-one) enters the active site and condenses with the PMP, forming a ketimine intermediate. A subsequent tautomerization and hydrolysis sequence releases the desired chiral amine product, this compound, and regenerates the PLP-enzyme cofactor for the next catalytic cycle. researchgate.netwikipedia.org

The high enantioselectivity of the reaction is governed by the specific three-dimensional structure of the enzyme's active site. nih.gov Computational docking simulations have shown that the orientation of the substrate within the active site is critical. For the precursor 4-phenylbut-3-en-2-one, the presence of the α,β-double bond significantly impacts reactivity. nih.govresearchgate.net While many wild-type ATAs show low conversion for this substrate, engineered variants, such as ATA-256, can achieve high conversion (>87%) and excellent enantioselectivity (>99% ee). nih.govresearchgate.netresearchgate.net This improved performance is attributed to mutations that alter the active site pocket, allowing for a more favorable orientation of the unsaturated ketone and stabilizing the key intermediates through specific intermolecular interactions, thereby facilitating the stereoselective amino group transfer. nih.gov

| Enzyme | Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) | Reference |

| Wild-type ATAs | 4-Phenylbut-3-en-2-one | (S)- or (R)-amine | <10% | High | nih.govresearchgate.net |

| ATA-256 (Engineered) | 4-Phenylbut-3-en-2-one | (S)-amine | 87% | >99% | nih.govresearchgate.net |

Transition State Analysis and Kinetic Isotope Effects

The stereochemical outcome of a catalytic reaction is determined at the rate-limiting, stereodifferentiating transition state. Understanding the geometry and energetics of these transient structures is key to rationalizing enantioselectivity.

In the asymmetric transfer hydrogenation of imines (formed in situ from ketones), computational studies using Density Functional Theory (DFT) have been employed to model the transition states. researchgate.netnih.gov For a Ru-catalyzed reaction, the favored transition state involves a six-membered cyclic structure where the catalyst, substrate, and hydrogen source are precisely oriented. researchgate.net For an organocatalytic system using a chiral phosphoric acid, the transition state for hydride transfer is stabilized by a network of non-covalent interactions, primarily hydrogen bonds. nih.gov The chiral catalyst forms a more stable transition state for the formation of one enantiomer over the other. For instance, the transition state leading to the (R)-product (TS-R) may be lower in energy due to less steric hindrance and more favorable hydrogen bonding compared to the transition state leading to the (S)-product (TS-S). nih.gov

Kinetic Isotope Effects (KIEs) are a powerful experimental tool to probe reaction mechanisms and transition state structures. nih.gov The KIE is the ratio of the reaction rate of a substrate with a light isotope (e.g., hydrogen, ¹²C) to the rate of the same substrate with a heavy isotope (e.g., deuterium, ¹³C) at the same position. A primary KIE greater than 1 (kH/kD > 1) is often indicative that the C-H bond (or N-H, O-H) is being broken in the rate-determining step of the reaction. For example, in a nickel-catalyzed transfer hydrogenation of N-sulfonyl imines, a KIE was observed, supporting a stepwise pathway. bohrium.com In some C-H amination reactions, very large primary intermolecular KIEs (e.g., ~32) have been measured, suggesting that hydrogen atom abstraction is the rate-determining step and that quantum mechanical tunneling is operative. nih.gov While specific KIE data for this compound synthesis is not detailed in the provided context, studies on analogous systems show that measuring KIEs at different positions can help distinguish between potential rate-limiting steps, such as iminium ion formation versus C-C or C-H bond formation. nih.gov

Stereochemical Control Mechanisms in C-C and C-N Bond Formation

The synthesis of this compound requires precise control over the formation of the chiral center at the C-2 position during the crucial C-N bond formation step. This control is exerted by the chiral catalyst, which creates a diastereomeric transition state that favors the formation of one enantiomer.

In metal-catalyzed asymmetric reductive amination , stereocontrol originates from the chiral ligand coordinated to the metal center (e.g., Iridium or Ruthenium). liv.ac.ukchinesechemsoc.org The ligand, often a chiral phosphine (B1218219) or diamine, creates a well-defined chiral pocket around the metal's active site. chinesechemsoc.org When the prochiral imine (formed from 4-phenylbut-3-en-2-one and an amine source) coordinates to the metal, the bulky groups on the ligand sterically block one face of the imine. This forces the hydride from the metal-hydride complex to attack from the less hindered face, leading to the preferential formation of the (R)-amine. chinesechemsoc.org

In organocatalysis , the mechanism of stereocontrol is different but equally effective. Using a chiral Brønsted acid like a chiral phosphoric acid, the catalyst protonates the imine, forming an iminium ion. liv.ac.ukcore.ac.uk This ion then forms a tight ion pair with the chiral conjugate base of the acid. The bulky groups on the chiral anion shield one face of the iminium ion, directing the incoming nucleophile (hydride) to the opposite face, thus controlling the stereochemistry. core.ac.uk

In enzymatic synthesis with transaminases, stereochemical control is absolute, dictated by the rigid and highly complex architecture of the enzyme's active site. nih.gov The substrate, 4-phenylbut-3-en-2-one, is held in a specific orientation by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues lining the active site pocket. nih.govresearchgate.net This precise positioning ensures that the amino group transfer from the PMP cofactor occurs exclusively to one specific face of the ketone's carbonyl group, leading to the formation of a single enantiomer. researchgate.net

Stereochemical Aspects and Enantiomeric Purity Control

Enantiomeric Excess (ee) Determination and Optimization

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. For (R)-4-phenylbut-3-en-2-amine, accurate determination of the ee is crucial for evaluating the effectiveness of asymmetric synthetic methods.

Determination of Enantiomeric Excess:

The primary technique for determining the enantiomeric excess of 4-phenylbut-3-en-2-amine (B3270732) is chiral High-Performance Liquid Chromatography (HPLC) . scienceopen.comrsc.orgscispace.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification. For instance, after acetylation, the enantiomers can be resolved on a Hydrodex® β-3P column. semanticscholar.org Another common approach involves the use of Daicel Chiralpak columns, such as the OD and AS-H columns, with a mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol (B130326). scienceopen.comscispace.comwiley-vch.de The retention times for the (S) and (R) enantiomers after acetylation have been reported as 21.623 minutes and 22.066 minutes, respectively, on a Hydrodex β−3P column. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral derivatizing agent (CDA), also serves as a powerful tool for ee determination. scispace.com An inorganic cyclodiphosph(III)azane CDA can be reacted with the amine, followed by quaternization, resulting in diastereomers with distinct ³¹P NMR signals that can be integrated to determine the ee. scispace.com

Optimization of Enantiomeric Excess:

Optimization of the ee for this compound is typically achieved by refining the conditions of the asymmetric synthesis or resolution process. In enzyme-catalyzed reactions, factors such as the choice of enzyme, solvent, and temperature play a significant role. For example, in the kinetic resolution of the corresponding alcohol, (E)-4-phenylbut-3-en-2-ol, using Lecitase™ Ultra, the enantioselectivity was found to be high (E > 200), yielding the (R)-alcohol with an ee of 90–99%. grafiati.com

In asymmetric hydroamination reactions, the choice of ligand is critical. While ligands like BINAP and SEGPHOS have been explored, others like (S,S)-BDPP have shown excellent yields but lower enantioselectivity (23% ee). scienceopen.com Further optimization of reaction conditions, including the catalyst system and additives, can lead to significantly higher ee values, often exceeding 99%. patsnap.com

Table 1: Chiral HPLC Conditions for ee Determination of 4-Phenylbut-3-en-2-amine Derivatives

| Derivative | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| N-acetylated amine | Hydrodex® β-3P | - | - | GC-FID | semanticscholar.org |

| N-benzoylated amine | Chiralcel OD-H | Hexane/i-PrOH (90:10) | 0.5 mL/min | 220 nm | semanticscholar.org |

| N-phenethyl-4-phenylbut-3-en-2-amine | - | - | - | HPLC | rsc.org |

| (S,E)-N-butyl-4-phenylbut-3-en-2-amine | - | - | - | HPLC | patsnap.com |

| (S,E)-N-phenethyl-4-phenylbut-3-en-2-amine | - | - | - | HPLC | patsnap.com |

| Amine | Chiralpak AS-H | Hexane/i-PrOH (99:1) | 0.5 mL/min | 254 nm | scienceopen.comscispace.com |

| Amine | Chiralpak OD | i-PrOH/Hexane (40:60) | 1.0 mL/min | 206 nm | rsc.org |

Absolute Configuration Assignment and Validation

The assignment of the absolute configuration of a chiral molecule is fundamental to understanding its properties and interactions. For 4-phenylbut-3-en-2-amine, the (R) or (S) designation is determined by the spatial arrangement of the substituents around the chiral center.

The absolute configuration of the related alcohol, (+)-(E)-4-phenylbut-3-en-2-ol, was definitively determined to be (R) through X-ray crystallography of a derivative. rsc.org This finding confirmed previous assumptions in the literature. rsc.org The absolute configuration of this compound can be inferred from its synthesis from this (R)-alcohol or determined by comparing its optical rotation to literature values. For example, (R)-3a has a reported specific rotation of [α]D20 = +21.5 (c= 1.0, CHCl3, >99% ee), which is comparable to the literature value of [α]D20 = +25.8 (c= 1.16, CHCl3, >99% ee). uniovi.es

In some cases, the absolute configuration of related compounds has been determined by X-ray analysis of their salts, such as the hydrobromide salt of a hexahydrocyclopenta[b]pyrrole derivative. nih.gov For novel amines, the configuration is often assigned by analogy to known compounds. nih.govrsc.org

Factors Influencing Stereoselectivity

The stereoselectivity of a reaction producing this compound is influenced by several key factors, including the design of chiral ligands, solvent effects, and reaction temperature.

Ligand Design: In metal-catalyzed asymmetric reactions, the chiral ligand is often the primary source of stereocontrol. For the asymmetric transfer hydrogenation of the corresponding N-(tert-butylsulfinyl)imine, the use of a ruthenium catalyst with the (S,S)-TsDPEN ligand leads to the formation of the (R)-amine with high enantioselectivity (>99% ee). The structure of the ligand, including its steric bulk and electronic properties, dictates the facial selectivity of the hydride transfer to the imine.

Solvent Effects: The solvent can significantly impact both the rate and stereoselectivity of a reaction. In the formal [2+2] cycloaddition of C(1)-alkyl ammonium (B1175870) enolates with β-substituted trifluoromethylenones, methyl tert-butyl ether (MTBE) was found to be the optimal solvent, with other polar and nonpolar solvents leading to reduced yield and enantioselectivity. semanticscholar.orgnih.gov In biocatalytic resolutions, the choice of solvent can affect enzyme activity and enantioselectivity. For instance, in the lipase-catalyzed resolution of 4-phenylbut-3-en-2-yl butyrate (B1204436), acetone (B3395972) was used as a co-solvent in a phosphate (B84403) buffer. grafiati.com

Temperature: Temperature can have a profound effect on stereoselectivity. Lowering the reaction temperature often leads to an increase in enantioselectivity, as seen in the conjugate addition of nitromethane (B149229) to 4-phenylbut-3-en-2-one, where decreasing the temperature to 0°C slightly improved the ee. researchgate.net However, this is not always the case. In the enantioselective synthesis of cis-octahydroindole, conducting the reaction at a lower temperature (100°C vs. 120°C) slowed the reaction rate without enhancing the chirality transfer. nih.gov

Dynamic Kinetic Resolution and Kinetic Resolution Strategies

Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Kinetic Resolution:

Enzymatic kinetic resolution is a widely used strategy for obtaining enantiomerically pure 4-phenylbut-3-en-2-amine, often through the resolution of its precursor, rac-4-phenylbut-3-en-2-ol. Lipases are commonly employed for this purpose. For example, Lipase (B570770) PS and Lipozyme TL IM have been shown to be highly enantioselective in the acetylation of rac-4-phenylbut-3-en-2-ol, favoring the (R)-enantiomer and resulting in (R)-acetate with high ee (>99%). researchgate.net The enantioselectivity (E-value) in these resolutions is often very high, exceeding 200. grafiati.comresearchgate.net

Double Enzymatic Kinetic Resolution:

A more advanced strategy is double enzymatic kinetic resolution (DEKR), which involves the simultaneous resolution of two chiral compounds. In one study, a double kinetic resolution of chiral amines and alcohols was achieved using a lipase to catalyze the aminolysis of chiral carbonates. mdpi.com This method can produce four enantiopure compounds in a one-pot process with high enantioselectivity (E > 200). mdpi.com

Table 2: Enzyme-Catalyzed Kinetic Resolution of 4-Arylbut-3-en-2-ols

| Enzyme | Time (h) | Conversion (%) | ee(S)-alcohol (%) | ee(R)-acetate (%) | E-value | Reference |

|---|---|---|---|---|---|---|

| Lipozyme TL IM | 72 | 52 | 99.5 | 96.1 | >200 | researchgate.net |

| Lipase PS | 72 | 52 | 97.7 | 93.8 | >100 | researchgate.net |

| Lipase AK | 4 | 53 | 83.5 | 87.4 | 39 | researchgate.net |

| P. fluorescens lipase | 72 | 48 | 99.2 | 99.6 | >200 | researchgate.net |

| PPL | 72 | 50 | 99.6 | 99.2 | >200 | researchgate.net |

Stereoisomeric Characterization and Separation Techniques

The characterization and separation of the stereoisomers of 4-phenylbut-3-en-2-amine are essential for confirming the success of a stereoselective synthesis and for obtaining the pure enantiomers.

Characterization:

The primary methods for characterizing the stereoisomers are spectroscopic techniques. As mentioned previously, chiral HPLC is the gold standard for determining the ratio of enantiomers (ee). rsc.orgwiley-vch.denih.gov NMR spectroscopy, particularly in the presence of chiral shift reagents or after derivatization with a chiral auxiliary, can also be used to distinguish between enantiomers or diastereomers. scispace.com Optical rotation, measured with a polarimeter, provides information about the net rotation of plane-polarized light by a sample and can be used to identify the predominant enantiomer if the specific rotation of the pure enantiomer is known. wiley-vch.deuniovi.es

Separation:

Preparative chiral HPLC is the most direct method for separating the enantiomers of 4-phenylbut-3-en-2-amine on a laboratory scale. wiley-vch.de This technique uses the same principles as analytical chiral HPLC but with larger columns and higher sample loads to isolate macroscopic quantities of each enantiomer.

Another common separation strategy involves the formation of diastereomeric salts. By reacting the racemic amine with a chiral acid, a mixture of diastereomeric salts is formed. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Column chromatography on a chiral stationary phase is also a viable method for the separation of enantiomers. nih.gov

Table 3: Mentioned Compounds | Compound Name | | :--- | | this compound | | (S)-4-Phenylbut-3-en-2-amine | | 4-Phenylbut-3-en-2-one | | (E)-4-Phenylbut-3-en-2-ol | | (R)-(E)-4-Phenylbut-3-en-2-ol | | (R)-4-Phenylbut-3-en-2-yl acetate (B1210297) | | 4-Phenylbut-3-en-2-yl butyrate | | N-(tert-Butylsulfinyl)imine of (E)-4-phenylbut-3-en-2-one | | (S,S)-TsDPEN | | BINAP | | SEGPHOS | | (S,S)-BDPP | | Lecitase™ Ultra | | Lipase PS | | Lipozyme TL IM | | Lipase AK | | P. fluorescens lipase | | PPL | | Methyl tert-butyl ether (MTBE) | | Nitromethane | | (S)-2-(pyrrolidin-2-ylmethylthio)pyridine | | 4-(trifluoromethyl)benzoic acid | | cis-Octahydroindole | | (R)-1-phenylethylamine | | (S)-1-phenylethylamine | | ClP(m-NtBu)2POBorn | | (R)-PhCH(Me)NHP(m-NtBu)2POBorn | | (S)-PhCH(Me)NHP(m-NtBu)2POBorn | | (S,E)-N-butyl-4-phenylbut-3-en-2-amine | | (S,E)-N-phenethyl-4-phenylbut-3-en-2-amine | | (R)-1-(3-chlorophenyl)-N-phenethylpropan-2-amine | | (R,E)-N-phenethyl-4-phenylbut-3-en-2-amine | | cis-hexahydrocyclopenta[b]pyrrole carbamate (B1207046) | | cis-octahydrocyclopenta[b]pyridine carbamate | | decahydroquinoline (B1201275) carbamate | | (S,E)-2-(4-(4-phenylbut-3-en-2-yl)piperazin-1-yl)pyrimidine | | (S,E)-N-benzyl-4-phenylbut-3-en-2-amine | | (2S,3R)-HyperBTM | | (R)-BTM | | (S)-tetramisole | | (S)-4-(2-Nitro-1-(thiophen-2-yl)ethyl)-1H-indol-5-ol | | (S,E)-4-(1-Nitro-4-phenylbut-3-en-2-yl)-1H-indol-5-ol | | (Z)-4-phenylbut-3-en-2-amine | | (R)-1-(Pyridin-2-yl)but-3-en-1-amine | | (R,E)-3-Methyl-4-phenylbut-3-en-2-amine | | (S)-1-phenylbut-3-en-1-ol | | (R,E)-1-Nitro-4-phenylbut-3-en-2-ol | | (S)-2-[(S,Z)-3-Bromo-1-nitro-4-phenylbut-3-en-2-yl]cyclohexanone | | (S)-4-phenylbut-3-yn-2-amine | | Methyl (2Z)-3-{r(lS)-2-amino-2-oxo-l-phenylethyl1amino|-4-phenylbut-2-enoate | | Methyl 3-oxo-4-phenylbutanoate | | (S)-PGA | | (S,E)-4-(1-Phenylprop-1-en-2-yl)-4-(trifluoromethyl)oxetan-2-one | | (E)-1,1,1-trifluoro-3-methyl-4-phenylbut-3-en-2-one | | (S)-2-methylbut-3-en-1-ammonium chloride | | (S)-pentenoate | | (R)-2-phenylbut-2-enylamine |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Research Methods

Spectroscopic methods are indispensable for elucidating the structural features of (R)-4-Phenylbut-3-en-2-amine, from its atomic connectivity to its three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including chiral compounds like this compound. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

In the ¹H NMR spectrum of the related compound (E)-4-phenyl-3-buten-2-amine, the following characteristic signals are observed: a doublet for the methyl protons (CH₃) at approximately 1.28 ppm, a broad singlet for the amine protons (NH₂) around 2.13 ppm, a multiplet for the methine proton (CH) between 3.52 and 3.80 ppm, a doublet of doublets for the vinyl proton adjacent to the chiral center at about 6.21 ppm, and a doublet for the terminal vinyl proton at 6.48 ppm. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.15 to 7.42 ppm. semanticscholar.org

The ¹³C NMR spectrum provides complementary information. For (E)-4-phenyl-3-buten-2-amine, the methyl carbon appears at approximately 23.75 ppm, the methine carbon at 49.57 ppm, and the carbons of the phenyl ring and the double bond resonate between 126.50 and 137.25 ppm. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for (E)-4-Phenylbut-3-en-2-amine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 1.28 (d) | 23.75 |

| NH₂ | 2.13 (bs) | - |

| CH | 3.52-3.80 (m) | 49.57 |

| =CH-CH | 6.21 (dd) | 128.76 |

| Ph-CH= | 6.48 (d) | 135.56 |

| Aromatic C-H | 7.15-7.42 (m) | 126.50, 127.57, 128.54 |

| Aromatic C | - | 137.25 |

| Data sourced from studies on (E)-4-phenyl-3-buten-2-amine. semanticscholar.org d = doublet, bs = broad singlet, m = multiplet, dd = doublet of doublets. |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

For (E)-4-phenyl-3-buten-2-amine, the IR spectrum exhibits characteristic absorption bands. semanticscholar.org The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3400 cm⁻¹. semanticscholar.orgorgchemboulder.com The C-H stretching of the aromatic and vinyl groups are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching appears below 3000 cm⁻¹. semanticscholar.org The C=C stretching of the double bond and the aromatic ring are found in the 1600-1450 cm⁻¹ region. semanticscholar.org A key feature is the N-H bending vibration, which is characteristic of primary amines and occurs around 1584 cm⁻¹. semanticscholar.orgorgchemboulder.com The C-N stretching vibration is typically observed in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Raman spectroscopy provides complementary information, particularly for the non-polar C=C double bond and the aromatic ring, which often give strong Raman signals. The symmetric vibrations of the phenyl ring are typically prominent in the Raman spectrum.

Table 2: Key IR Absorption Bands for (E)-4-Phenylbut-3-en-2-amine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch (asymmetric & symmetric) | 3350, 3283 semanticscholar.org |

| C-H | Aromatic/Vinyl Stretch | ~3027 semanticscholar.org |

| C-H | Aliphatic Stretch | 2961 semanticscholar.org |

| C=C | Alkene & Aromatic Stretch | ~1600-1450 |

| N-H | Bend | 1584 semanticscholar.org |

| C-N | Stretch | ~1250-1020 |

| =C-H | Out-of-plane bend (trans) | 969 semanticscholar.org |

| Data based on characteristic ranges and specific values for (E)-4-phenyl-3-en-2-amine. semanticscholar.orgorgchemboulder.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound, with a molecular formula of C₁₀H₁₃N, the expected monoisotopic mass is 147.1048 g/mol . chemsrc.comnih.gov HRMS analysis can measure this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for this type of compound may include the loss of a methyl group (CH₃) or cleavage of the bond between the chiral center and the vinyl group, leading to characteristic fragment ions. For instance, a prominent fragment ion at m/z 132 is often observed, corresponding to the loss of a methyl radical. semanticscholar.org

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, which are light-absorbing functional groups. In this compound, the phenyl group and the conjugated C=C double bond constitute a chromophore.

The UV-Vis spectrum of compounds with a phenyl group conjugated to a double bond typically shows a strong absorption band corresponding to a π → π* transition. masterorganicchemistry.com The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. For similar structures, these absorptions are often observed in the 250-340 nm range. acs.org Changes in the UV-Vis spectrum upon reaction can be monitored to study reaction kinetics and mechanisms. For example, any reaction that alters the conjugation system, such as the reduction of the double bond, would lead to a significant change in the UV spectrum, specifically a shift to a shorter wavelength (hypsochromic or blue shift).

Chromatographic Research Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for the separation of enantiomers and the determination of enantiomeric purity, which is critical for a chiral compound like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation.

For the analysis of this compound and its derivatives, various commercially available chiral columns, such as those with polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralpak IB), are employed. scienceopen.comsemanticscholar.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326), is optimized to achieve baseline separation of the enantiomeric peaks. scienceopen.comsemanticscholar.org The enantiomeric excess is then calculated by integrating the areas of the two enantiomer peaks in the chromatogram. This method is highly accurate and is the standard for reporting the enantiomeric purity of chiral compounds.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the resolution of enantiomers, which possess identical physical properties like boiling point and polarity, standard GC columns are ineffective. gcms.cz The separation of chiral molecules such as this compound and its (S)-enantiomer requires the use of a chiral stationary phase (CSP). sci-hub.se

The underlying principle of chiral GC is "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times and thus enabling their separation. azom.comuni-muenchen.de High efficiency, sensitivity, and rapid analysis times are key advantages of this method. uni-muenchen.de

For chiral amines, derivatization is often employed to improve volatility and chromatographic performance. A common approach involves converting the amine to its trifluoroacetyl (TFA) derivative. wiley.com The separation is then typically performed on a GC column coated with a modified cyclodextrin (B1172386). researchgate.netmdpi.com Cyclodextrins, such as beta-cyclodextrin, derivatized with various functional groups, are widely used CSPs that offer excellent enantioselectivity for a broad range of compounds, including chiral amines. wiley.comsci-hub.se The choice of cyclodextrin derivative and the analytical conditions, such as temperature, can be optimized to achieve baseline separation of the enantiomers. wiley.comsci-hub.se

The enantiomeric ratio or enantiomeric excess (ee) of a sample of 4-phenylbut-3-en-2-amine (B3270732) can be accurately determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram.

Table 1: Representative GC Parameters for Chiral Separation of Phenylalkylamines

| Parameter | Description |

| GC System | Agilent 6890 Series or similar |

| Column | Fused silica (B1680970) capillary column with a chiral stationary phase |

| Chiral Stationary Phase (CSP) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) or similar derivatized cyclodextrin. wiley.com |

| Derivatization Reagent | Trifluoroacetic anhydride (B1165640) (for TFA derivatives). wiley.com |

| Carrier Gas | Hydrogen or Helium. wiley.com |

| Injector Temperature | 220-250 °C |

| Oven Temperature Program | Isothermal analysis (e.g., 100-150 °C) or a temperature ramp to optimize separation. wiley.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). uni-muenchen.dewiley.com |

| Expected Outcome | Two distinct peaks corresponding to the (R) and (S) enantiomers with different retention times. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound and, crucially, for assigning its absolute configuration. researchgate.net This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. The resulting diffraction pattern is used to generate a detailed model of the atomic arrangement in the solid state. ed.ac.uk

To determine the absolute configuration of a chiral molecule like this compound, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. thieme-connect.de This effect, which is most pronounced for heavier atoms, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) in the diffraction pattern of a non-centrosymmetric crystal. researchgate.neted.ac.uk Analysis of these differences allows for the unambiguous determination of the molecule's absolute stereochemistry. thieme-connect.de

A significant challenge for light-atom molecules (containing only C, H, N, O) is that the anomalous scattering effect is very weak. ed.ac.uk To overcome this, it is common practice to prepare a crystalline derivative of the target molecule with a heavier atom. For an amine, this can be achieved by forming a salt, such as a hydrochloride or hydrobromide, which introduces a halogen atom. researchgate.netnih.gov The absolute configuration of the resulting salt can then be determined with high confidence. The Flack parameter, a value refined during the structure solution process, serves as a key indicator of the correctness of the assigned absolute structure; a value close to zero for a given configuration confirms its assignment. researchgate.net

While no public crystal structure of this compound is currently available, the methodology described would be the standard approach for its structural elucidation. A suitable single crystal would be grown from a derivative, and the collected diffraction data would yield precise information on bond lengths, bond angles, and the absolute arrangement of atoms in space.

Table 2: Typical Crystallographic Data Obtained from a Single-Crystal X-ray Analysis

| Parameter | Example Data | Description |

| Formula | C₁₀H₁₄N⁺ · Br⁻ | Represents the hydrobromide salt of the amine. |

| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group required for a chiral molecule. researchgate.net |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 15.3 Å | The lengths of the unit cell edges. |

| Volume (V) | 1934.6 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 8 | The number of molecules in one unit cell. |

| Flack Parameter (x) | -0.004(14) | A value near zero confirms the assigned absolute configuration. researchgate.net |

Optical Rotation Measurements for Enantiomeric Characterization

Optical rotation is a characteristic physical property of chiral substances. anton-paar.com When plane-polarized light passes through a solution containing a single enantiomer, the plane of light is rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). libretexts.org Its mirror-image partner will rotate the light by an equal magnitude but in the opposite direction. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive because the rotations cancel each other out. anton-paar.com

This phenomenon is measured using a polarimeter, and the result is expressed as the specific rotation [α]. wikipedia.org The specific rotation is a standardized value calculated from the observed rotation (α), taking into account the sample concentration (c) and the path length of the sample cell (l). libretexts.org

The specific rotation is defined by the formula: [α]λT = α / (l × c)

Where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light, typically the sodium D-line (589 nm).

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in grams per milliliter (g/mL) or grams per 100 mL (g/100mL). wikipedia.orgmlsu.ac.in

For this compound, measuring the specific rotation provides a quick and straightforward method to confirm its chiral nature and to assess its enantiomeric purity. scielo.org.za By comparing the measured specific rotation of a synthesized sample to the known value for the pure enantiomer, one can calculate the enantiomeric excess (ee) of the sample. unit.no This makes polarimetry an indispensable tool for quality control in asymmetric synthesis. mlsu.ac.in

Table 3: Reporting of Optical Rotation Data

| Parameter | Sample Value | Description |

| Specific Rotation | [α]D22 | The value of the specific rotation. The sign (+ or -) indicates the direction of rotation. |

| Concentration (c) | 1.0 g/100 mL | The concentration of the sample solution. rsc.org |

| Solvent | Chloroform (CHCl₃) | The solvent used to dissolve the sample. |

| Temperature (T) | 22 °C | The temperature at which the measurement was taken. rsc.org |

| Wavelength (λ) | 589 nm (Sodium D-line) | The wavelength of the light source used. libretexts.org |

Theoretical and Computational Chemistry Studies of R 4 Phenylbut 3 En 2 Amine

Computational chemistry provides powerful tools to investigate the properties of chiral molecules like (R)-4-Phenylbut-3-en-2-amine at an atomic level. These theoretical studies offer deep insights into the molecule's structure, reactivity, and interactions, complementing experimental findings and guiding the design of new synthetic strategies and applications.

Role As a Chiral Building Block or Ligand in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Chiral Molecules

Chiral amines are fundamental building blocks for the asymmetric synthesis of a vast array of complex molecules, particularly nitrogen-containing compounds and pharmaceuticals. nih.gov Although specific examples detailing the use of (R)-4-Phenylbut-3-en-2-amine as a direct precursor are not readily found, the synthetic value of its structural motifs is well-established through related compounds.

For instance, the corresponding ketone, (E)-4-phenyl-3-buten-2-one, serves as a starting material for the synthesis of the complex heterocyclic compound 5-benzyl-4-methyl-2-aminothiazolium hydrochloride. nih.gov The synthesis proceeds through the reduction of the ketone to the allylic alcohol, 4-phenyl-3-buten-2-ol, which then undergoes an iridium-catalyzed tandem isomerization/C-Cl bond formation and subsequent reaction with thiourea (B124793). nih.gov This highlights the utility of the 4-phenylbut-3-en-2-yl backbone in constructing elaborate molecular architectures.

Furthermore, the general class of chiral allylic amines is recognized for its importance as intermediates in the synthesis of various alkaloids and nitrogen-containing natural products. beilstein-journals.org The development of methods for the enantioselective synthesis of chiral allylic amines is a significant area of research, underscoring their value as precursors. acs.orgacs.org

The enzymatic synthesis of the saturated analogue, (R)-4-phenylbutan-2-amine, from racemic 4-phenyl-2-butanol (B1222856) has been demonstrated with excellent enantioselectivity (>99% ee). bohrium.com This showcases a sustainable route to related chiral amines, which are valuable for the pharmaceutical industry. bohrium.com

Application as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, modifying the reactivity and selectivity of metal centers to favor the formation of one enantiomer of a product. acs.org While specific applications of this compound as a chiral ligand are not detailed in the available literature, its structure suggests potential in this area. Arene-containing chiral primary amines can function as dual aminocatalysts and ligands in synergistic catalysis, for example, in palladium-catalyzed asymmetric allylic alkylation. bohrium.com The arene unit can engage in π-coordination with the metal center, influencing the catalytic activity and stereochemical outcome. bohrium.com

Integration into Chiral Auxiliaries and Organocatalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral amines and amino alcohols are common structural motifs in many effective chiral auxiliaries. For example, oxazolidinones, which can be synthesized from amino alcohols, are widely used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. Although the direct integration of this compound into a chiral auxiliary has not been reported, its amino alcohol counterpart, (R)-4-phenylbut-3-en-2-ol, could potentially be a precursor for such auxiliaries.

In the realm of organocatalysis, chiral primary amines and their derivatives play a pivotal role. acs.org They can activate substrates through the formation of chiral iminium ions or enamines. While specific studies employing this compound as an organocatalyst are absent from the literature, the broader class of chiral allylic amines is recognized for its potential in asymmetric synthesis. beilstein-journals.org For instance, the asymmetric allylation of imines, catalyzed by chiral BINOL-derived organocatalysts, is a powerful method for synthesizing homoallylic amines. nih.govresearchgate.net

Derivatization Studies to Explore Chemical Space and Reactivity

Derivatization of a core molecular scaffold is a common strategy to explore its chemical space and discover new reactivity and applications. For chiral allylic amines, a variety of transformations can be envisaged to create a diverse set of new chiral building blocks. rsc.org

Based on studies of other chiral allylic amines, potential derivatization reactions for this compound could include:

Oxidative cleavage of the double bond (e.g., via ozonolysis) to yield chiral β-amino alcohols or α-amino aldehydes. rsc.org

Epoxidation of the double bond to produce chiral epoxy amines.

Hydroboration-oxidation to afford chiral γ-amino alcohols. rsc.org

N-acylation or N-sulfonylation to form amides or sulfonamides, which can serve as precursors for further transformations or as ligands themselves.

The reactivity of the related ketone, 4-phenylbut-3-en-2-one, has been explored in reactions with cyanoacetamide, leading to complex bicyclic nitrogen-containing heterocycles, demonstrating the propensity of this carbon skeleton to undergo cyclization reactions to form structurally diverse products. magtech.com.cn This suggests that derivatives of this compound could also be valuable precursors for a range of heterocyclic compounds.

The table below summarizes potential derivatization reactions of a generic chiral allylic amine, which could be applicable to this compound. rsc.org

| Reaction | Reagents | Product Type |

| Ozonolysis followed by reduction | 1. O₃2. NaBH₄ | β-Amino alcohol |

| Ozonolysis followed by work-up | 1. O₃2. Me₂S | α-Amino aldehyde |

| Hydroboration-oxidation | 1. 9-BBN2. H₂O₂, NaOH | γ-Amino alcohol |

| Hydrogenation | H₂, Pd/C | Saturated amine |

| Epoxidation | mCPBA | Epoxy amine |

Potential in Materials Science Research (e.g., chiral polymers, supramolecular assemblies)

The incorporation of chiral units into polymers and supramolecular assemblies can impart unique chiroptical properties and lead to materials with applications in areas such as enantioselective separations, sensing, and catalysis. Chiral amines and their derivatives are valuable monomers for the synthesis of chiral polymers. chinesechemsoc.org For example, chiral helical polymer materials have been prepared from achiral monomers in the presence of chiral catalysts or initiators, but the direct polymerization of chiral monomers offers a more straightforward approach to control the polymer's chirality. rsc.org

While there is no specific research on the use of this compound in materials science, its structure possesses features that make it a candidate for such applications. The vinyl group could potentially undergo polymerization, and the chiral amine moiety could direct the stereochemistry of the polymer chain or participate in non-covalent interactions for the formation of ordered supramolecular structures.

The introduction of chiral end-groups into supramolecular polymers has been shown to have a positive effect on their self-assembly and physical properties, inducing cooperative arrangements and leading to more ordered and stronger materials. rsc.org This suggests that chiral amines like this compound could be used to functionalize polymer chains and influence their supramolecular organization.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. rsc.orgacs.orggctlc.org This paradigm shift is driven by the need to minimize environmental impact, reduce waste, and utilize renewable resources. rsc.orgrsc.org For the synthesis of (R)-4-Phenylbut-3-en-2-amine, future research will focus on developing routes that adhere to the principles of green chemistry.

Key areas of development include:

Bio-based Feedstocks: Exploring the use of renewable starting materials derived from biomass to replace petroleum-based precursors. rsc.org This approach aligns with the goal of creating a more circular economy for chemical production.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov Asymmetric hydrogenation is a prime example of a highly atom-economical reaction. nih.gov

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. acs.org

Energy Efficiency: Developing catalytic processes that operate under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption. acs.org

One promising strategy is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild, aqueous conditions. nih.govnih.gov Chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, offer a powerful approach to developing sustainable synthetic routes. researchgate.netmanchester.ac.uk

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Utilizing reactions like asymmetric hydrogenation that maximize atom incorporation. nih.gov |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. |

| Designing Safer Chemicals | Focusing on the synthesis of the desired enantiomer to avoid off-target effects. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water or other green alternatives. acs.org |

| Design for Energy Efficiency | Developing catalytic systems that operate at ambient temperature and pressure. acs.org |

| Use of Renewable Feedstocks | Investigating biomass-derived starting materials. rsc.org |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Utilizing highly selective catalysts (chemo- or biocatalysts) over stoichiometric reagents. nih.govmanchester.ac.uk |

| Design for Degradation | Considering the environmental fate of byproducts. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. chiralpedia.comnih.gov These computational approaches can accelerate the discovery and optimization of synthetic routes for molecules like this compound. acs.org

Future applications of AI and ML in this context include:

Retrosynthesis Planning: AI-powered software can analyze the structure of this compound and propose novel and efficient synthetic pathways that may not be obvious to human chemists. nih.govacs.org

Catalyst Design: Machine learning algorithms can be trained on large datasets of catalyst performance to predict the optimal catalyst for a specific transformation, such as the asymmetric reduction of a precursor ketone. chiralpedia.comresearchgate.net This can significantly reduce the time and effort required for catalyst screening. chiralpedia.com

Reaction Condition Optimization: AI can be used to design experiments and analyze the results to rapidly identify the optimal reaction conditions (e.g., temperature, pressure, solvent, and catalyst loading) for maximizing the yield and enantioselectivity of the synthesis. acs.org

Predictive Modeling: ML models can be developed to predict the properties and reactivity of different intermediates and catalysts, aiding in the rational design of more efficient synthetic strategies. researchgate.net

The integration of AI with automated synthesis platforms, or "synthesis robots," has the potential to create a closed-loop system for reaction discovery and optimization, dramatically accelerating the pace of chemical research. chiralpedia.com

Exploration of Novel Catalytic Systems and Biocatalytic Engineering Approaches

The development of novel and highly efficient catalysts is central to advancing the synthesis of this compound. Future research will explore both new chemical catalysts and engineered biocatalysts.

Novel Chemical Catalysts:

Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metal catalysts (e.g., rhodium, iridium) with catalysts based on more abundant and less expensive metals like iron, copper, and nickel. nih.gov

Organocatalysis: Chiral small organic molecules can be used as catalysts for asymmetric transformations, offering an alternative to metal-based systems. rsc.orgalfachemic.com

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often enabling unique transformations that are not possible with traditional thermal methods.

Biocatalytic Engineering:

Enzyme Engineering: Techniques like directed evolution and rational design are being used to engineer enzymes with improved properties, such as enhanced stability, broader substrate scope, and higher catalytic efficiency. nih.govmdpi.comresearchgate.net For instance, transaminases can be engineered to efficiently produce chiral amines from a wide range of ketones. nih.govmdpi.comacs.org

Enzyme Immobilization: Immobilizing enzymes on solid supports can improve their stability and reusability, making biocatalytic processes more economically viable for large-scale production. nih.gov

Metabolic Engineering: Genetically modifying microorganisms to produce desired enzymes or even the entire synthetic pathway for this compound in vivo represents a long-term goal for sustainable production. nih.gov

| Catalytic Approach | Advantages | Research Focus |

| Homogeneous Metal Catalysis | High activity and selectivity. | Development of catalysts based on earth-abundant metals. nih.gov |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling. | Design of highly active and stable solid-supported catalysts. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture. rsc.org | Discovery of new chiral organic catalysts with broad applicability. alfachemic.com |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.gov | Enzyme engineering for improved performance and substrate scope. nih.govmdpi.comresearchgate.net |

| Chemoenzymatic Catalysis | Combines the benefits of both chemical and biological catalysts. researchgate.netmanchester.ac.uk | Development of one-pot cascade reactions. acs.org |

Mechanistic Studies on Underexplored Transformations of this compound

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for developing new synthetic methodologies and applications. While the synthesis of chiral allylic amines has been extensively studied, there are still underexplored transformations that warrant further investigation. umn.eduresearchgate.net

Future mechanistic studies could focus on:

Novel C-N and C-C Bond Forming Reactions: Investigating new ways to functionalize the amine and the allylic backbone of the molecule. This could involve exploring novel catalytic cycles and reactive intermediates.

Asymmetric Transformations: Elucidating the factors that control stereoselectivity in reactions involving the chiral center of this compound. This knowledge can be used to design more selective catalysts and reactions.

Computational Modeling: Using computational methods like density functional theory (DFT) to model reaction pathways and transition states. chemrxiv.org This can provide valuable insights into reaction mechanisms that are difficult to obtain experimentally. chiralpedia.com

In-situ Spectroscopy: Employing advanced spectroscopic techniques to monitor reactions in real-time and identify transient intermediates.

A thorough mechanistic understanding will enable the rational design of new reactions and processes with improved efficiency, selectivity, and scope.

Expanding the Application Scope in Non-Traditional Chemical Research Areas

While chiral amines are well-established as key intermediates in the pharmaceutical and agrochemical industries, there is significant potential for this compound and related structures in non-traditional areas of chemical research. openaccessgovernment.org

Future research could explore applications in:

Materials Science: The chiral nature of this compound makes it an interesting building block for the synthesis of chiral polymers and materials with unique optical or electronic properties. chinesechemsoc.orgcmu.edumdpi.com

Supramolecular Chemistry: The amine group can participate in hydrogen bonding and other non-covalent interactions, making it suitable for the construction of self-assembling supramolecular structures.

Asymmetric Catalysis: this compound can serve as a chiral ligand for metal catalysts or as a precursor for the synthesis of new organocatalysts. alfachemic.com

Chiral Recognition: The enantiomerically pure nature of the compound makes it a candidate for use in chiral stationary phases for chromatography or as a chiral solvating agent for NMR spectroscopy.

Exploring these non-traditional applications will not only expand the utility of this compound but also drive the development of new and innovative technologies.

Strategies for Large-Scale, Enantioselective Production in Academic and Industrial Contexts

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. rsc.org For this compound, future research will focus on developing robust, scalable, and cost-effective production methods. acs.org

Key strategies for achieving this include:

Process Optimization: Systematically optimizing reaction parameters to maximize yield, purity, and space-time yield. This often involves the application of Design of Experiments (DoE) methodologies.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scale-up. vapourtec.com

Biocatalytic Processes: As mentioned earlier, biocatalysis is well-suited for large-scale production due to its high selectivity and mild reaction conditions. wiley.com Companies are increasingly adopting enzymatic processes for the manufacture of chiral amines. hovione.com For example, transaminases have been used for the efficient production of optically pure amines at concentrations of 50 g/L. acs.org

The development of scalable and economical production processes is essential for making this compound readily available for a wide range of applications in both academic research and industry. acs.org

Q & A

How can the synthesis and structural characterization of (R)-4-Phenylbut-3-en-2-amine be optimized for high enantiomeric purity?

Classification : Basic Research Question

Methodological Answer :

- Synthesis : Utilize asymmetric catalysis (e.g., chiral transition-metal complexes) or enantioselective enzymatic resolution to favor the (R)-enantiomer. Reaction conditions (temperature, solvent polarity) must be rigorously controlled to minimize racemization .

- Characterization :

- Crystallography : For absolute configuration, grow single crystals and solve the structure via SHELXL (SHELX suite), refining Flack/x parameters .

What advanced techniques resolve contradictions between experimental and computational data for the compound’s conformational stability?

Classification : Advanced Research Question

Methodological Answer :

- Data Triangulation :

- X-ray Diffraction : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian or ORCA software). Discrepancies >0.05 Å may indicate crystal packing effects .

- Dynamic NMR : Probe rotational barriers of the phenyl-butene group at variable temperatures to validate computational energy barriers .

- Systematic Error Analysis : Use tools like PLATON (ADDSYM) to check for missed symmetry or disorder in crystallographic models, which can skew comparisons .

How can the absolute configuration of this compound be unambiguously determined using crystallography?

Classification : Basic Research Question

Methodological Answer :